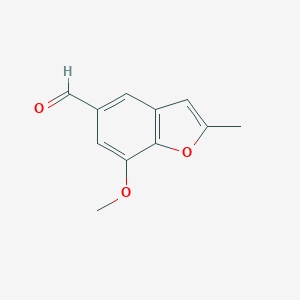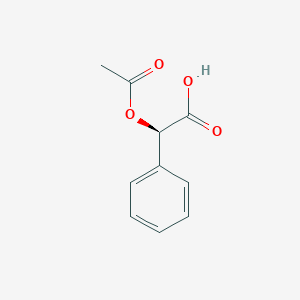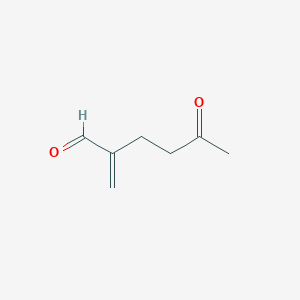
(R)-3-Amino-1,2-propanediol
説明
®-3-Amino-1,2-propanediol is a chiral amino alcohol with the molecular formula C3H9NO2. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by the presence of both an amino group and two hydroxyl groups, making it a versatile building block in organic synthesis.
Synthetic Routes and Reaction Conditions:
Asymmetric Synthesis: One common method involves the asymmetric reduction of 3-nitro-1,2-propanediol using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric purity.
Enzymatic Resolution: Another approach is the enzymatic resolution of racemic 3-amino-1,2-propanediol using lipases or other specific enzymes that selectively react with one enantiomer, leaving the desired ®-enantiomer.
Industrial Production Methods:
Chemical Synthesis: Industrially, ®-3-Amino-1,2-propanediol can be synthesized through the catalytic hydrogenation of 3-nitro-1,2-propanediol. This process involves the use of metal catalysts such as palladium on carbon under controlled temperature and pressure conditions.
Biotechnological Methods: Advances in biotechnology have enabled the production of ®-3-Amino-1,2-propanediol using genetically engineered microorganisms that express specific enzymes capable of converting precursor molecules into the desired product.
Types of Reactions:
Oxidation: ®-3-Amino-1,2-propanediol can undergo oxidation reactions to form corresponding oxo compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as amino alcohols, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 3-amino-2-hydroxypropanal.
Reduction: Formation of 3-amino-1,2-propanediol derivatives.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Chemistry:
Synthesis of Chiral Ligands: ®-3-Amino-1,2-propanediol is used as a precursor in the synthesis of chiral ligands for asymmetric catalysis.
Building Block: It serves as a building block in the synthesis of various complex organic molecules.
Biology:
Enzyme Inhibitors: The compound is used in the design and synthesis of enzyme inhibitors, particularly those targeting enzymes involved in metabolic pathways.
Medicine:
Pharmaceutical Intermediates: It is an intermediate in the synthesis of several pharmaceuticals, including antiviral and anticancer agents.
Drug Development: ®-3-Amino-1,2-propanediol derivatives are explored for their potential therapeutic properties.
Industry:
Fine Chemicals: The compound is used in the production of fine chemicals and specialty chemicals.
Cosmetics: It is utilized in the formulation of certain cosmetic products due to its functional properties.
作用機序
The mechanism of action of ®-3-Amino-1,2-propanediol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing various cellular pathways.
類似化合物との比較
(S)-3-Amino-1,2-propanediol: The enantiomer of ®-3-Amino-1,2-propanediol, which has different stereochemistry and potentially different biological activities.
1,2-Diaminopropane: A structurally similar compound with two amino groups instead of one amino and two hydroxyl groups.
Glycerol: A compound with three hydroxyl groups, lacking the amino group present in ®-3-Amino-1,2-propanediol.
Uniqueness:
Chirality: The ®-enantiomer of 3-Amino-1,2-propanediol exhibits unique stereochemical properties that can influence its reactivity and interaction with biological targets.
Functional Groups: The presence of both an amino group and two hydroxyl groups provides versatility in chemical reactions and applications.
特性
IUPAC Name |
(2R)-3-aminopropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2/c4-1-3(6)2-5/h3,5-6H,1-2,4H2/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIGMPWTAHJUMN-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](CO)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66211-46-9 | |
| Record name | (2R)-3-aminopropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can (R)-3-Amino-1,2-propanediol be used to modify the surface properties of materials?
A: this compound can be employed as a surface modifier for materials like thin-film composite nanofiltration membranes. [] This modification enhances the material's antifouling properties. [] The process involves functionalizing the membrane surface with this compound, leading to changes in its physicochemical and morphological properties, ultimately resulting in improved performance regarding productivity, rejection, and fouling behavior. []
Q2: Can this compound be used in bioconjugation strategies?
A: Yes, this compound can act as a linker for attaching molecules to biomolecules like DNA. [] For instance, it can link the Nile Blue chromophore to DNA oligonucleotides via "click" chemistry. [] This specific application involves synthesizing oligonucleotides with an alkyne group, which then reacts with an azide-modified Nile Blue, using this compound as the connecting bridge. [] This strategy allows for the incorporation of chromophores into DNA, enabling studies on DNA structure and interactions. []
Q3: Does the chirality of 3-Amino-1,2-propanediol impact its function in DNA bioconjugation?
A: Studies comparing this compound and its enantiomer, (S)-3-Amino-1,2-propanediol, as linkers for attaching Nile Blue to DNA revealed minimal differences in their effects. [] Both enantiomers allowed for efficient chromophore incorporation and similar interactions with adjacent base pairs within the DNA duplex. [] This suggests that the chirality of the linker might not significantly influence the properties of the modified DNA in this specific context. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B152242.png)






![4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile](/img/structure/B152262.png)





